Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with an oxolane moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrimidine and oxolane rings in its structure imparts unique chemical properties that can be exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-6-(oxolan-2-yl)pyrimidine-5-carboxylate with a suitable nucleophile, such as an amine or alcohol, in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone or other oxygenated derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the oxolane ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Comparison: Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other pyrimidine derivatives. This structural feature can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKJNWHZMZCDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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